N-phenyl-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXGPFLQGCKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenyl 2h Chromene 3 Carboxamide
Classical Approaches to 2H-Chromene-3-Carboxamide Synthesis
Classical synthetic routes to the N-phenyl-2H-chromene-3-carboxamide scaffold typically involve either the concerted formation of the heterocyclic system through multi-component reactions or the stepwise construction and modification of precursors.
Multi-component Reaction (MCR) Strategies for Direct Formation
Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single step. For the synthesis of chromene-3-carboxamide derivatives, a one-pot, three-component reaction has been developed. benthamdirect.com This strategy involves the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles in methanol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). benthamdirect.com The process proceeds through a Knoevenagel condensation followed by a nucleophilic substitution, yielding substituted 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives in high yields. benthamdirect.com While this specific example leads to a 4H-chromene, the underlying principle demonstrates the utility of MCRs in rapidly assembling the chromene-3-carboxamide framework.
Table 1: Example of a Three-Component Reaction for Chromene-3-Carboxamide Synthesis benthamdirect.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
|---|
Sequential Synthetic Routes via Precursor Elaboration
A more traditional and widely used method is the sequential, multi-step synthesis that allows for controlled construction and purification of intermediates. A common route to N-phenyl-2H-chromene-3-carboxamides begins with 2,4-dihydroxybenzaldehyde (B120756). acs.org The synthesis proceeds through several key steps:
Protection: The 4-hydroxy group of 2,4-dihydroxybenzaldehyde is selectively protected, for instance as a tetrahydropyranyl (THP) ether, by reacting it with 3,4-dihydro-2H-pyran (DHP). acs.org
Chromene Ring Formation: The protected aldehyde then undergoes a reaction with acrylonitrile (B1666552), catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the 2H-chromene-3-carbonitrile intermediate. acs.org
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using a base such as sodium hydroxide (B78521) in ethanol, yielding the 2H-chromene-3-carboxylic acid precursor. acs.org
Amide Condensation: Finally, the carboxylic acid is coupled with a desired aniline (B41778) using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to form the target this compound. acs.orgresearchgate.net Subsequent deprotection of the hydroxyl group yields the final product. acs.org
Table 2: Sequential Synthesis Steps for this compound acs.org
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2,4-Dihydroxybenzaldehyde | DHP, PPTS | 2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde |
| 2 | Protected Benzaldehyde | Acrylonitrile, DABCO | 7-((Tetrahydro-2H-pyran-2-yl)oxy)-2H-chromene-3-carbonitrile |
| 3 | Carbonitrile Intermediate | NaOH, EtOH | 7-((Tetrahydro-2H-pyran-2-yl)oxy)-2H-chromene-3-carboxylic acid |
Catalytic Strategies in this compound Synthesis
Catalytic methods provide powerful tools for the synthesis of the 2H-chromene core, often with high efficiency and selectivity. These strategies include transition metal catalysis, organocatalysis, and photocatalysis.
Transition Metal-Catalyzed Coupling Reactions
Transition metals are effective catalysts for constructing the 2H-chromene ring system.
Rhodium(III)-Catalysis: An efficient synthesis of 2H-chromene-3-carboxylic acids, the direct precursors to the target amides, has been achieved via a rhodium(III)-catalyzed C–H activation and [3+3] annulation sequence. baranlab.orggre.ac.uk This redox-neutral cascade reaction couples N-phenoxyacetamides with methyleneoxetanones, where the latter serves as a three-carbon source through selective alkyl C–O bond cleavage. baranlab.org
Palladium-Catalysis: A formal [3+3] cycloaddition to form 2H-chromenes can be achieved through a palladium-catalyzed cascade reaction. This one-pot protocol involves the coupling of a bromoquinone with a vinyl stannane, which forms a vinyl quinone that subsequently enolizes and undergoes an oxa-6π electrocyclization to yield the 2H-chromene structure. acs.org
Other Metals: Other transition metals, including iron and cobalt, have also been employed. For instance, iron(III) chloride (FeCl₃) catalyzes an intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde (B1680747) to produce 3-substituted 2H-chromenes. nih.gov Cobalt(II)-porphyrin complexes catalyze a reaction between salicyl-N-tosylhydrazones and terminal alkynes to form 2H-chromenes via a metallo-radical pathway. nih.gov
Table 3: Overview of Transition Metal-Catalyzed Syntheses of 2H-Chromene Precursors
| Metal Catalyst | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| Rhodium(III) | C-H Activation / [3+3] Annulation | N-Phenoxyacetamides, Methyleneoxetanones | 2H-Chromene-3-carboxylic acid baranlab.org |
| Palladium(0) | Formal [3+3] Cycloaddition | Bromoquinones, Vinyl stannanes | 2H-Chromene acs.org |
| Iron(III) | Alkyne-Carbonyl Metathesis | Alkynyl ethers of Salicylaldehyde | 3-Substituted 2H-Chromene nih.gov |
Organocatalytic and Lewis Acidic Approaches
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the need for metal catalysts. Several organocatalytic methods are effective for 2H-chromene synthesis.
Base Catalysis: Amine bases like DABCO and 4-dimethylaminopyridine (B28879) (DMAP) are efficient catalysts for the annulative condensation of salicylaldehydes with activated alkenes such as acrylonitrile to give 3-cyano-2H-chromenes. gre.ac.uk Similarly, the Knoevenagel condensation of salicylaldehydes with N-substituted cyanoacetamides using aqueous sodium carbonate can produce 2-imino-2H-chromene-3-carboxamides, which can be hydrolyzed to the corresponding 2-oxo-derivatives.
Domino Reactions: Organocatalysts can promote domino (or cascade) reactions to build the chromene ring. For example, L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) catalyze domino oxa-Michael/aldol reactions between salicylaldehydes and β-nitrostyrene or cinnamaldehyde (B126680) to afford 3-nitro- or 3-formyl-2-phenyl-2H-chromenes, respectively. Chiral phosphoric acids have also been used as organocatalysts in asymmetric [2+4] cycloadditions to synthesize chiral chroman derivatives.
Table 4: Selected Organocatalysts in 2H-Chromene Synthesis
| Organocatalyst | Reaction Type | Reactants | Product |
|---|---|---|---|
| DABCO / DMAP | Annulative Condensation | Salicylaldehyde, Acrylonitrile | 3-Cyano-2H-chromene gre.ac.uk |
| L-Pipecolinic Acid | Domino Oxa-Michael/Aldol | Salicylaldehyde, β-Nitrostyrene | 3-Nitro-2-phenyl-2H-chromene |
| TMG | Domino Oxa-Michael/Aldol | Salicylaldehyde, Cinnamaldehyde | 3-Formyl-2-phenyl-2H-chromene |
Photocatalytic and Electrocatalytic Methodologies
Emerging synthetic strategies leverage light or electricity to drive chemical transformations, offering sustainable alternatives to traditional methods.
Photocatalytic Methodologies: Visible-light photocatalysis has been successfully applied to the synthesis and functionalization of chromene derivatives. These methods often proceed via radical intermediates. For instance, photocatalyzed multicomponent reactions have been developed for the synthesis of 2-amino-4H-chromenes. The proposed mechanism involves the visible-light-mediated generation of reactive intermediates that engage in Knoevenagel condensation and subsequent intramolecular cyclization. Another strategy involves the intramolecular radical cyclization of precursors like S-aryl dibenzothiophenium salts, which are activated by a photoredox catalyst to form the chromene ring system. While a direct photocatalytic synthesis of this compound has not been extensively detailed, these examples highlight the potential of using light-mediated protocols to construct the core 2H-chromene scaffold.
Electrocatalytic Methodologies: Electrosynthesis represents a green and powerful method for conducting redox reactions without chemical reagents. gre.ac.uk Organic electrosynthesis can generate reactive radical cations or anions at an electrode surface, which then participate in subsequent reactions to form the desired product. gre.ac.uk While this field is experiencing a resurgence, specific applications for the direct synthesis of the 2H-chromene-3-carboxamide framework are not yet widely reported in the literature. However, the principles of electrochemical C-H functionalization and coupling reactions suggest its potential applicability in future synthetic designs.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and related chromene derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of eco-friendly solvents, the development of solvent-free reaction conditions, and the application of energy-efficient techniques like microwave and ultrasonic irradiation. nih.govresearchgate.net These approaches aim to enhance reaction rates, improve yields, and simplify work-up procedures, thereby minimizing the environmental footprint of the synthesis. researchgate.net
The adoption of green chemistry is not only an environmental imperative but also offers economic advantages by reducing waste and energy consumption. researchgate.net For instance, one-pot multicomponent reactions are a hallmark of green synthesis, combining several steps into a single operation to save time, resources, and reduce waste. nih.gov The use of recyclable catalysts further enhances the sustainability of these synthetic routes. nih.govresearchgate.net
Solvent-Free and Aqueous Medium Syntheses
A significant advancement in the green synthesis of chromene derivatives involves moving away from conventional volatile organic solvents towards solvent-free conditions or the use of water as a reaction medium. rsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Syntheses conducted in aqueous media often benefit from simplified product isolation, as many organic products are insoluble in water and can be separated by simple filtration. rsc.org
Solvent-free reactions, on the other hand, eliminate the need for any solvent, which can lead to higher reaction rates and yields due to increased reactant concentration. These reactions are often conducted by grinding the reactants together or by heating them in the absence of a solvent. This approach significantly reduces chemical waste and the costs associated with solvent purchase and disposal. mdpi.com
| Reaction Type | Catalyst/Conditions | Solvent | Advantages | Reference |
|---|---|---|---|---|
| One-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Pyridine-2-carboxylic acid (P2CA) | Water–EtOH (1:1) | High yields (up to 98%), short reaction times, high atom economy, low E-factor. nih.govrsc.org | nih.govrsc.org |
| Synthesis of 2-imino-2H-chromene-3-carboxamide | Aqueous Na2CO3 | Water | Eco-friendly, mild conditions, reduced waste, high purity product via filtration. rsc.org | rsc.org |
| Solvent-free synthesis of 2-oxo-2H-chromene-3-carboxylic acids | Yb(OTf)3 under microwave irradiation | None | Excellent yields (93–98%), considered a green method. mdpi.com | mdpi.com |
| Solvent-free synthesis of amidoalkyl chromen-2-ones | One-pot, three-component reaction | None | Environmentally benign approach. rsc.org | rsc.org |
Microwave-Assisted and Ultrasonic-Assisted Syntheses
To further align with green chemistry principles, energy-efficient techniques such as microwave irradiation and sonication are being employed for the synthesis of chromene derivatives. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govnih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. researchgate.net
| Technique | Reaction | Key Findings | Reference |
|---|---|---|---|
| Microwave-Assisted | Synthesis of 2H-chromene derivatives bearing phenylthiazolidinones | Significantly reduced reaction times (8–10 minutes vs. 4–7 hours conventionally) and afforded good yields. researchgate.netnih.gov | researchgate.netnih.gov |
| Microwave-Assisted | Catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates | Offers advantages like economic availability, high regioselectivity, and environmental benignity. semanticscholar.org | semanticscholar.org |
| Ultrasonic-Assisted | Synthesis of N-(Substituted carboxylic acid-2-yl)-...-dihydropyrimidine-2(1H)-one-5-carboxamides | Considered a green method, used in conjunction with a catalyst to produce novel carboxamide derivatives. tiu.edu.iq | tiu.edu.iq |
| Ultrasonic-Assisted | Synthesis of 3-cinnamoyl coumarins | Provided higher yields in shorter reaction times compared to conventional heating, with the added benefit of being environmentally friendly. semanticscholar.org | semanticscholar.org |
Regioselectivity and Stereoselectivity in this compound Formation
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is formed. Regioselectivity, the control of where a reaction occurs on a molecule, is crucial in the initial formation of the chromene ring. For instance, in the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, excellent regioselectivity is achieved, leading to a specific substitution pattern on the final product. acs.org
Stereoselectivity, the preferential formation of one stereoisomer over others, can also be a consideration, particularly if chiral centers are present or introduced during the synthesis. While the core structure of this compound does not inherently possess a chiral center, substitutions on the chromene ring or the phenyl group could introduce chirality. In such cases, the choice of catalysts and reaction conditions would be critical to control the stereochemical outcome. The specific synthetic route employed will dictate the challenges and strategies for achieving high levels of regio- and stereocontrol.
Synthetic Challenges and Future Innovations in this compound Production
Despite the advancements in synthetic methodologies, challenges in the production of this compound and its analogs persist. These can include achieving high yields, ensuring product purity, and the scalability of the synthesis for potential industrial applications. The development of robust and cost-effective synthetic routes that are also environmentally benign remains a key objective for chemists in this field.
Future innovations are likely to focus on the development of novel catalytic systems that can operate under milder conditions with higher efficiency and selectivity. The exploration of flow chemistry, where reactions are carried out in continuous-flow reactors, offers potential for improved safety, scalability, and process control. Furthermore, the application of computational chemistry and machine learning could accelerate the discovery of new synthetic pathways and the optimization of reaction conditions, paving the way for more efficient and sustainable production of this compound.
Chemical Reactivity and Transformations of N Phenyl 2h Chromene 3 Carboxamide
Reactions at the 2H-Chromene Core
The 2H-chromene nucleus, with its embedded double bond and fused benzene (B151609) ring, is susceptible to a range of reactions including hydrogenation, dehydrogenation, electrophilic substitution, and rearrangements.
Hydrogenation and Dehydrogenation Studies
The double bond within the pyran ring of the 2H-chromene core is a key site for hydrogenation reactions. Catalytic hydrogenation can saturate this bond, yielding the corresponding chroman derivatives. A notable example is the highly efficient iridium-catalyzed asymmetric hydrogenation of substituted 2H-chromenes, which produces chiral isoflavan (B600510) derivatives in high yields and with excellent enantioselectivity. nih.govacs.org This method provides a direct pathway to chiral benzo six-membered oxygen-containing compounds. nih.gov
Conversely, the dehydrogenation of the chroman ring can lead to the formation of the corresponding 2H-chromene or further to a coumarin (B35378) scaffold. Oxidation of chromans to chromenes can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a common method for introducing unsaturation. mdpi.com
Table 1: Representative Catalytic Hydrogenation of 2H-Chromene Derivatives
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
Electrophilic Aromatic Substitution on the Phenyl Ring
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comuci.edumasterorganicchemistry.comlibretexts.org For instance, the nitration of the related coumarin scaffold has been studied, providing insight into the electrophilic substitution patterns of the benzopyranone system. preprints.org
Ring-Opening and Rearrangement Pathways
The pyran ring of the 2H-chromene system can be susceptible to ring-opening reactions, particularly under nucleophilic attack. For example, related 2H-chromene-2-ones (coumarins) can undergo ring-opening when treated with strong nucleophiles like hydrazine (B178648) hydrate (B1144303). nih.gov This reactivity is due to the lability of the lactone functionality in coumarins, and similar pathways can be envisioned for the 2H-chromene ring under specific conditions.
Chromone (B188151) derivatives, which are structurally related, have been shown to undergo ring-opening and ring-closure reactions with various nucleophiles, leading to rearranged heterocyclic products. sciforum.net These studies suggest that the 2H-chromene core of N-phenyl-2H-chromene-3-carboxamide could potentially undergo similar rearrangement pathways when subjected to specific reaction conditions, leading to the formation of novel heterocyclic systems.
Transformations Involving the Carboxamide Functionality
The N-phenyl carboxamide group at the 3-position of the chromene ring is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis and Amidation Reactions
The synthesis of this compound itself involves key reactions of the carboxamide precursor. Typically, a 2H-chromene-3-carbonitrile intermediate is hydrolyzed to the corresponding 2H-chromene-3-carboxylic acid. jst.go.jpresearchgate.net This carboxylic acid can then be activated and reacted with various anilines in an amide condensation reaction to yield the desired this compound derivatives. jst.go.jpresearchgate.net This synthetic route highlights the accessibility of the carboxylic acid via hydrolysis and the formation of the amide bond through amidation.
Table 2: Synthesis of N-phenyl-2H-chromene-3-carboxamides via Amidation
| Carboxylic Acid Precursor | Amine | Coupling Reagents | Product | Reference |
|---|---|---|---|---|
| 2H-chromene-3-carboxylic acid | Substituted Anilines | EDCI, HOBt | N-Aryl-2H-chromene-3-carboxamides | jst.go.jp |
Reduction and Oxidation Pathways
The carboxamide functionality can be reduced to the corresponding amine. While specific examples for this compound are not prevalent in the literature, general methods for amide reduction are well-established. Reagents such as lithium aluminum hydride or borane (B79455) complexes are commonly used for this transformation. mdpi.comnsf.gov A milder approach involves the use of borane-ammonia catalyzed by titanium tetrachloride, which can efficiently reduce a variety of carboxamides to their corresponding amines. mdpi.comnih.gov Applying such methods to this compound would be expected to yield N-phenyl-(2H-chromen-3-yl)methanamine.
The oxidation of the carboxamide group is less common under standard conditions. However, the adjacent 2H-chromene ring can be susceptible to oxidation. For example, oxidation could potentially lead to the formation of a coumarin ring system or other oxidized derivatives, depending on the reagents and reaction conditions employed.
Reactivity of the N-phenyl Moiety
The N-phenyl group in this compound is an integral part of the molecule that can undergo various chemical modifications. Its reactivity is significantly influenced by the electronic nature of the carboxamide linker and any existing substituents on the phenyl ring itself.
The presence of additional substituents on the N-phenyl ring can further modulate its reactivity. Electron-donating groups (EDGs) enhance the electron density of the ring, making it more susceptible to electrophilic attack and generally directing incoming electrophiles to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less reactive towards electrophiles and typically directing them to the meta position.
| Substituent on N-phenyl Ring | Electronic Effect | Expected Influence on Reactivity towards Electrophiles | Predicted Directing Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | ortho-, para- |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activating | ortho-, para- |
| -Cl, -Br, -F (Halogens) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho-, para- |
| -NO₂ (Nitro) | Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | meta- |
| -CN (Cyano) | Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | meta- |
The functionalization of the N-phenyl ring in this compound is most commonly achieved through the use of pre-functionalized anilines during the synthesis of the parent molecule. This approach allows for the introduction of a wide array of substituents onto the phenyl ring. For instance, various halogenated N-phenyl-2H-chromene-3-carboxamides have been synthesized by employing the corresponding halo-anilines in the amide formation step.
While direct functionalization of the N-phenyl ring after the formation of the this compound scaffold is less documented, standard aromatic substitution reactions could potentially be applied. These would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, with the regiochemical outcome being governed by the directing effect of the amide group and any other existing substituents.
| Reaction Type | Typical Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-(nitrophenyl)-2H-chromene-3-carboxamide |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | N-(halophenyl)-2H-chromene-3-carboxamide |
| Sulfonation | Fuming H₂SO₄ | N-(sulfophenyl)-2H-chromene-3-carboxamide |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | N-(alkylphenyl)-2H-chromene-3-carboxamide |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | N-(acylphenyl)-2H-chromene-3-carboxamide |
Cycloaddition and Condensed Ring Formation Reactions Based on this compound
The 2H-chromene core of this compound is a versatile platform for cycloaddition and condensed ring formation reactions. The double bond within the pyran ring can act as a dienophile or a dipolarophile, and the molecule as a whole can be a precursor to more complex heterocyclic systems.
While specific examples starting directly from this compound are not extensively reported, the reactivity of related 2H-chromene systems provides a strong indication of its potential. For instance, 2H-chromenes are known to participate in [4+2] cycloadditions (Diels-Alder reactions), where the endocyclic double bond reacts with a suitable diene. Iron(III) salts have been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. acs.org Similarly, formal [3+2] and [2+2] cycloadditions of 2H-chromenes have been reported. acs.org
Furthermore, the 2-imino analogue of this compound has been utilized as a building block for the synthesis of a variety of fused heterocycles, including pyrimidines, pyrazoles, and tetrazoles. acs.org This demonstrates the potential of the chromene-carboxamide scaffold to undergo cyclization and condensation reactions to form polycyclic systems. The reaction of 2-imino-N-phenyl-2H-chromene-3-carboxamide with various reagents can lead to the formation of chromeno[2,3-d]pyrimidine and other condensed heterocyclic systems. acs.org
Mechanistic Investigations of this compound Reactivity
Detailed mechanistic studies specifically on the reactivity of this compound are limited in the available literature. However, the mechanisms of reactions involving the key functional groups and structural motifs of the molecule can be inferred from well-established principles of organic chemistry and studies on analogous systems.
For electrophilic aromatic substitution on the N-phenyl ring, the mechanism would proceed through the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The ortho- and para-directing nature of the amide group is due to the ability of the nitrogen's lone pair to delocalize and stabilize the positive charge in the ortho and para intermediates more effectively than in the meta intermediate.
In the context of cycloaddition reactions, the mechanism will depend on the nature of the reacting partner and the reaction conditions. Diels-Alder reactions are typically concerted pericyclic reactions, though stepwise mechanisms can also operate. Iron-catalyzed reactions of 2H-chromenes have been proposed to proceed via a hydride shift and an ortho-quinone methide cycloaddition pathway. acs.org Formal [3+3] cycloadditions to form 2H-chromenes can occur through a cascade of a palladium-catalyzed coupling, an enolization, and a thermal electrocyclization. nih.gov
The formation of fused heterocycles from derivatives like 2-imino-N-phenyl-2H-chromene-3-carboxamide likely involves nucleophilic attack from the imino or amide nitrogen followed by intramolecular cyclization and dehydration or other elimination steps to yield the final condensed ring system. acs.org
Advanced Spectroscopic and Analytical Investigations of N Phenyl 2h Chromene 3 Carboxamide
High-Resolution NMR Spectroscopy for Complex Structural Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N-phenyl-2H-chromene-3-carboxamide. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data on the types and numbers of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign unequivocally. scribd.com Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. scribd.comsdsu.edu
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would be crucial for tracing the proton-proton networks within the chromene and phenyl rings, confirming the substitution patterns. science.gov
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). sdsu.edu It is an exceptionally sensitive method for assigning carbon signals by linking them to their known proton resonances. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). scribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for establishing the connectivity between different fragments of the molecule, such as linking the phenyl ring to the carboxamide nitrogen and the carboxamide group to the chromene core. ipb.pt
The combined application of these techniques allows for the unambiguous assignment of nearly all proton and carbon signals, providing definitive confirmation of the this compound structure.
Table 1: Overview of 2D NMR Techniques for Structural Elucidation
| Technique | Type of Correlation | Information Gained | Application for this compound |
| COSY | ¹H-¹H through-bond | Identifies coupled proton networks. sdsu.edu | Confirms proton connectivity within the phenyl and chromene rings. |
| HSQC | ¹H-¹³C one-bond | Connects protons to their directly attached carbons. sdsu.edu | Assigns carbon signals based on proton assignments. |
| HMBC | ¹H-¹³C multiple-bond | Establishes long-range connectivity, identifying quaternary carbons and linking molecular fragments. scribd.com | Confirms the link between the chromene C3, the carboxamide group, and the N-phenyl group. |
Solid-State NMR Studies
While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could reveal information unattainable by other methods. It can be used to distinguish between different polymorphic forms, characterize intermolecular interactions, and understand the molecular packing in the solid state. Although specific solid-state NMR studies on this compound are not widely reported in the literature, this technique holds significant potential for future investigations into its polymorphism and solid-state behavior.
X-ray Crystallography for Conformation and Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and conformational details.
Single Crystal X-ray Diffraction of this compound and Derivatives
Single crystal X-ray diffraction analysis provides an unambiguous determination of molecular structure. rsc.orgrsc.org Studies on closely related coumarin-3-carboxamide derivatives reveal key structural features that are characteristic of this class of compounds. researchgate.net For instance, the crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, a similar molecule, shows that the 2H-chromene moiety is essentially planar. nih.gov
In many derivatives, the conformation is stabilized by intramolecular hydrogen bonds. A common feature is an N—H⋯O hydrogen bond between the amide proton and the oxygen of the pyrone ring's carbonyl group, which contributes to the planarity of the molecule. researchgate.netresearchgate.net The phenyl ring is typically twisted out of the plane of the chromene system. In the case of the carbohydrazide (B1668358) derivative, the dihedral angle between the chromene plane and the pendant phenyl ring is 76.84 (3)°. nih.gov The molecular packing in the crystal lattice is governed by a network of intermolecular hydrogen bonds and, in some cases, π–π stacking interactions between the aromatic rings. conicet.gov.ar
Table 2: Representative Crystallographic Data for a Related Coumarin (B35378) Derivative (2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6508 (2) |
| b (Å) | 8.3906 (3) |
| c (Å) | 11.6388 (4) |
| α (°) | 96.504 (2) |
| β (°) | 95.614 (2) |
| γ (°) | 94.757 (2) |
| Volume (ų) | 639.31 (4) |
| Z | 2 |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can have distinct physical properties. researchgate.net The crystallization of concomitant polymorphs—different crystal forms obtained from the same solution—has been observed in related iminocoumarin systems, such as acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide. acs.orgsemanticscholar.org
In one such study, rapid cooling of a solution yielded a metastable polymorph, while slow evaporation produced a more thermodynamically stable form. acs.orgsemanticscholar.org The differences between these forms lie in their molecular conformations and, crucially, their intermolecular interaction networks. acs.org The kinetically favored form might be stabilized by a multitude of weaker interactions, whereas the thermodynamically stable form is often characterized by stronger, more directional interactions like N—H⋯O hydrogen bonds. researchgate.netsemanticscholar.org These studies highlight that the supramolecular assembly of this compound could likely be manipulated through crystallization conditions to access different polymorphs or co-crystals, an area ripe for further exploration.
Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing non-covalent interactions within a molecular system. nih.gov
The FT-IR spectrum of this compound and its derivatives provides clear signatures for its key functional groups. jst.go.jp The N-H stretching vibration of the secondary amide typically appears as a distinct band around 3325 cm⁻¹. dlsu.edu.ph The carbonyl (C=O) groups give rise to strong absorption bands. The amide C=O stretch is often observed around 1624-1667 cm⁻¹, while the C=O stretch of the 2-oxo-chromene lactone appears at a higher frequency, often near 1727 cm⁻¹. dlsu.edu.phekb.egnih.gov Other characteristic bands include the olefinic C=C stretch of the pyran ring and C-N stretching of the amide. dlsu.edu.ph
Shifts in these vibrational frequencies can indicate intermolecular interactions. For example, a red-shift (a shift to lower wavenumber) in the N-H and C=O stretching frequencies is indicative of hydrogen bonding, as the formation of an H-bond weakens the covalent N-H or C=O bond. nih.gov Comparing the spectra of different polymorphs or co-crystals can thus provide direct evidence of differences in their hydrogen-bonding networks. esisresearch.org
Table 3: Characteristic FT-IR Absorption Bands for this compound and Related Structures
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H Stretch | ~3125 - 3325 | dlsu.edu.phmdpi.com |
| Lactone C=O Stretch | ~1699 - 1727 | nih.govmdpi.com |
| Amide C=O Stretch | ~1624 - 1667 | dlsu.edu.phekb.eg |
| Olefinic C=C Stretch | ~1573 | dlsu.edu.ph |
| Amide C-N Stretch | ~1205 - 1228 | dlsu.edu.ph |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Advanced techniques, including high-resolution and tandem mass spectrometry, offer deep insights into its elemental composition and fragmentation behavior under ionization.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. jst.go.jpresearchgate.net For instance, research on related substituted this compound derivatives has successfully utilized HRMS to confirm their calculated molecular formulas. jst.go.jp
A derivative, 7-hydroxy-N-(p-tolyl)-2H-chromene-3-carboxamide, was analyzed via HRMS, which confirmed its elemental composition. The calculated m/z for the deprotonated molecule [M-H]⁻ was 280.0979, with the found value matching precisely at 280.0979, validating the formula C₁₇H₁₅NO₃. jst.go.jp This level of accuracy is crucial for confirming the identity of newly synthesized compounds.
Table 1: Representative HRMS Data for a Substituted this compound Derivative
| Parameter | Value | Reference |
| Compound | 7-hydroxy-N-(p-tolyl)-2H-chromene-3-carboxamide | jst.go.jp |
| Ionization Mode | ESI⁻ | jst.go.jp |
| Mass Analyzer | TOF | jst.go.jp |
| Calculated m/z [M-H]⁻ | 280.0979 | jst.go.jp |
| Found m/z [M-H]⁻ | 280.0979 | jst.go.jp |
| Inferred Formula | C₁₇H₁₅NO₃ | jst.go.jp |
Tandem Mass Spectrometry (MS/MS) is employed to establish the structural connectivity of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. This technique is invaluable for distinguishing between isomers and confirming the presence of key functional groups and structural motifs within the molecule. scirp.org While specific MS/MS fragmentation data for the parent this compound is not detailed in the provided results, the general principles can be applied to predict its fragmentation.
Expected fragmentation pathways would likely involve:
Cleavage of the amide bond, leading to fragments corresponding to the chromene-3-carbonyl moiety and the aniline (B41778) moiety.
Retro-Diels-Alder (RDA) reaction within the dihydropyran ring of the chromene structure.
Loss of small neutral molecules such as CO and H₂O, particularly in derivatives with hydroxyl substitutions.
These fragmentation patterns are instrumental in confirming the assembly of the chromene core, the carboxamide linker, and the N-phenyl group.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization
The "2H-chromene" core of this compound implies a potential chiral center at the C2 position, depending on the substitution pattern, which would result in two enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of such chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
For chromene derivatives, the electronic transitions associated with the aromatic chromophore and the heterocyclic ring give rise to characteristic CD spectra. The sign and intensity of the Cotton effects in the CD spectrum can be directly correlated with the absolute configuration (R or S) of the chiral center(s). In recent studies on related chiral heterocyclic compounds, the enantiomers were first separated using chiral HPLC and then their absolute configurations were determined by comparing the experimental CD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations. iitkgp.ac.in This combined experimental and computational approach provides a reliable assignment of the stereochemistry. iitkgp.ac.in
Although specific CD/ORD data for this compound is not available in the search results, the methodology is well-established for related structures. iitkgp.ac.in
Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating its enantiomers if it is chiral.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile and thermally labile compounds like this compound. aksci.com Reversed-phase HPLC, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is widely used. rug.nlnih.gov Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks. Research on various derivatives of this compound consistently reports purities greater than 95% as determined by HPLC. rug.nlnih.govacs.org
Table 2: Typical HPLC Conditions for Purity Analysis of Chromene-3-Carboxamide Derivatives
| Parameter | Description | Reference |
| Technique | Reversed-Phase HPLC | rug.nlnih.gov |
| Stationary Phase | C18 | rug.nl |
| Detection | UV Absorbance | N/A |
| Reported Purity | >95% | rug.nlnih.gov |
Enantiomeric Separation: When this compound exists as a racemic mixture, chiral chromatography is necessary to separate the enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those from the DAICEL CHIRALPAK family, are frequently effective for resolving racemic mixtures of heterocyclic compounds. google.com The separation allows for the isolation of individual enantiomers, which can then be studied independently for their specific biological activities or characterized by chiroptical methods. iitkgp.ac.ingoogle.com The choice of the specific chiral column and the mobile phase composition is critical and often requires empirical optimization to achieve baseline separation of the enantiomers. google.com
Computational and Theoretical Studies of N Phenyl 2h Chromene 3 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of chromene derivatives. dlsu.edu.phrsc.org This quantum mechanical modeling method calculates the electron density of a molecule to determine its energy and other properties. DFT studies on chromene-3-carboxamide systems are used to optimize molecular geometries, calculate vibrational frequencies, and explore electronic properties, providing a detailed picture of the molecule's stability and reactivity. dlsu.edu.ph For instance, DFT calculations have been employed to compare theoretical data with experimental results from techniques like FT-IR and NMR, often showing good correlation. dlsu.edu.phrsc.org These studies help in understanding how the distribution of electrons influences the molecule's chemical behavior and its potential for interaction. researchgate.net
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (E_gap), is a critical parameter for determining molecular reactivity, chemical stability, and hardness/softness. rsc.orgtandfonline.com A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.org In studies of chromene derivatives, FMO analysis reveals that substituents on the chromene or phenyl rings can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. rsc.orgrsc.org For example, research on certain coumarin-based pyrano-chromene derivatives showed that one compound possessed a lower band gap (5.168 eV) compared to a similar derivative (6.308 eV), indicating its higher reactivity. rsc.orgrsc.org
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Chromene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) | Source |
| Chromene Derivative 4a | -7.281 | -2.113 | 5.168 | rsc.orgrsc.org |
| Chromene Derivative 4b | -8.112 | -1.804 | 6.308 | rsc.orgrsc.org |
Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a valuable tool for visualizing the charge distribution on a molecule's surface. tandfonline.comnih.gov It helps identify the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. tandfonline.com In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For chromene-3-carboxamide derivatives, MEP analysis can pinpoint the reactive regions, such as the oxygen atoms of the carbonyl groups, which typically show a negative electrostatic potential. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For flexible molecules like N-phenyl-2H-chromene-3-carboxamide, MD simulations provide crucial insights into their conformational landscape and dynamic behavior. acs.orgsemanticscholar.org These simulations can reveal the preferred conformations of the molecule in different environments, the stability of these conformations, and the energy barriers between them. acs.org For example, a study on acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, a related structure, used quantum chemical methods to analyze its conformational rigidity. It was found that a nonplanar conformation was the most stable, while the planar conformation, though seemingly favored by conjugation, was energetically less favorable. acs.orgnih.gov Such studies are vital for understanding how the molecule's shape can influence its interactions with biological targets.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. dlsu.edu.ph These indices, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.netrsc.org
Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are generally harder. rsc.org
Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. rsc.org
Electronegativity (χ) describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
These descriptors are used to compare the reactivity of different this compound derivatives and to establish structure-activity relationships. dlsu.edu.ph For instance, a study on chromene derivatives found that a compound with a lower band gap also had a smaller hardness value and a larger softness value, correlating with its higher reactivity. rsc.orgrsc.org
Table 2: Quantum Chemical Descriptors for Selected Chromene Derivatives
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Source |
| Chromene Derivative 4a | 2.584 | 0.193 | 4.182 | rsc.orgrsc.org |
| Chromene Derivative 4b | 3.154 | 0.158 | 3.896 | rsc.orgrsc.org |
Molecular Docking Studies for Ligand-Receptor Interactions (Purely theoretical, not biological outcome)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov For this compound derivatives, docking studies are used to explore their potential binding modes within the active sites of various enzymes. nih.govresearchgate.net These studies provide purely theoretical insights into the ligand-receptor interactions, identifying key amino acid residues that may be involved in binding. researchgate.net
Common interactions observed in docking studies of chromene derivatives include:
Hydrogen bonds: For example, the amide group of the carboxamide moiety can act as a hydrogen bond donor or acceptor. researchgate.net
Pi-Pi stacking: The aromatic rings of the chromene scaffold and the N-phenyl group can form π-π stacking interactions with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) in the receptor's binding pocket. researchgate.net
Hydrophobic interactions: The nonpolar parts of the molecule can interact with hydrophobic pockets in the receptor.
In one study, the docking of a 2H-chromene-3-carboxamide derivative into the human monoamine oxidase B (hMAO-B) active site revealed a π-π interaction between the phenyl ring of the compound and the residue Tyr 326. researchgate.net Another study highlighted the importance of residue ILEA 199 for Pi-Pi interactions with a different chromene derivative. researchgate.net These theoretical models of interaction are fundamental for guiding the design of new molecules with potentially improved binding affinity. eurekaselect.com
Computational Design and Prediction of Novel this compound Derivatives
The insights gained from DFT, MD, and docking studies are integrated into the computational design of novel this compound derivatives. nih.gov By understanding the structure-activity relationships, researchers can rationally modify the parent molecule to enhance specific properties. For example, if docking studies suggest that a particular region of the molecule could form an additional hydrogen bond with the receptor, a functional group capable of hydrogen bonding can be introduced at that position. eurekaselect.com
This design process often involves:
Scaffold Hopping: Replacing the core structure while maintaining key interaction points.
Substituent Modification: Adding or changing functional groups on the chromene or phenyl rings to modulate electronic properties, solubility, or binding affinity. eurekaselect.comnih.gov
Virtual Screening: Computationally screening large libraries of virtual compounds to identify those with the highest predicted affinity for a target receptor. mdpi.com
This computational-led approach accelerates the discovery process, allowing for the synthesis of more focused and potent series of compounds, as demonstrated in studies where new 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were designed and synthesized based on initial computational evaluations. researchgate.neteurekaselect.com
Machine Learning Approaches in Predicting this compound Properties and Chemical Reactivity
The integration of machine learning (ML) into computational chemistry has provided powerful tools for accelerating the discovery and development of new molecules. In the context of this compound and its analogs, machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting their physicochemical properties and biological activities. These approaches leverage algorithms to learn from existing data, enabling the prediction of characteristics for novel or untested compounds, thereby saving significant time and resources in experimental research.
The primary application of machine learning for chromene derivatives involves the development of QSAR models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. The process typically begins with the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features. These can range from simple one-dimensional (1D) and two-dimensional (2D) descriptors to more complex three-dimensional (3D) representations.
For chromene derivatives, various types of descriptors have been utilized in machine learning studies. These include:
Topological descriptors: These describe the atomic connectivity within the molecule.
2D-autocorrelation descriptors: These encode information about the distribution of atomic properties across the molecular structure.
P-VSA-like descriptors: These are based on atomic contributions to van der Waals surface area and polarizability.
Edge-adjacency descriptors: These characterize the connectivity of edges in the molecular graph.
PubChem fingerprints: These are binary vectors where each bit corresponds to the presence or absence of a specific chemical substructure.
Once the descriptors are calculated for a dataset of known chromene derivatives, various machine learning algorithms can be employed to build predictive models. Common algorithms used in this context include Random Forest (RF), gradient boosting, support vector machines (SVM), and neural networks. nih.gov For instance, a study on a series of inhibitors, which included chromene structures, developed a QSAR model using a fully connected neural network with 50 RDKit descriptors. researchgate.net This model demonstrated a coefficient of determination (r²) of 0.770 and a root mean squared error (RMSE) of 0.482 on the test set, indicating a good predictive capability. researchgate.net
The predictive power of these models is rigorously evaluated through various validation techniques. A common approach is nested cross-validation, which helps to prevent overfitting and provides a more realistic estimate of the model's performance on unseen data. nih.gov The applicability domain of the model is also defined to ensure that predictions are reliable and made only for compounds that are structurally similar to those in the training set. researchgate.net
While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established methodologies for the broader class of chromene derivatives are directly applicable. By compiling a dataset of this compound analogs with known properties (e.g., solubility, binding affinity to a particular biological target, or chemical reactivity), researchers can develop bespoke machine learning models. These models could then be used to virtually screen large libraries of novel derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
For example, machine learning models could predict the anticancer activity of new this compound derivatives against various cancer cell lines. nih.gov This would involve training a model on a dataset of existing chromenes with measured cytotoxic activities. The model would learn the structural features that are most correlated with high anticancer potency, allowing for the in silico design of more effective compounds.
The table below illustrates a hypothetical example of data that could be used to train a machine learning model for predicting the inhibitory activity of chromene derivatives against a specific enzyme.
| Compound ID | Structure | Molecular Descriptors (Example) | Experimental IC₅₀ (µM) |
| 1 | This compound | [Descriptor Set A] | 10.5 |
| 2 | [Derivative 1] | [Descriptor Set B] | 5.2 |
| 3 | [Derivative 2] | [Descriptor Set C] | 15.8 |
| 4 | [Derivative 3] | [Descriptor Set D] | 2.1 |
In this hypothetical scenario, a machine learning algorithm would use the molecular descriptors and the corresponding experimental IC₅₀ values to build a predictive model. This model could then be used to estimate the IC₅₀ of new, unsynthesized derivatives of this compound.
The performance of such predictive models is crucial for their practical application. Key performance metrics for regression models, which predict a continuous value like IC₅₀, are presented in the table below.
| Metric | Description | Good Value |
| Coefficient of Determination (R²) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | Closer to 1 |
| Root Mean Squared Error (RMSE) | The standard deviation of the prediction errors (residuals). | Closer to 0 |
| Mean Absolute Error (MAE) | The average of the absolute differences between the predicted and actual values. | Closer to 0 |
Structure Function Relationship Studies Purely Chemical/theoretical of N Phenyl 2h Chromene 3 Carboxamide
Impact of Substituents on Synthetic Efficiency and Product Yields
The synthesis of N-phenyl-2H-chromene-3-carboxamide derivatives is often achieved through the amidation of a corresponding coumarin-3-carboxylic acid. The efficiency of this synthesis and the final product yield are significantly influenced by the nature and position of substituents on both the coumarin (B35378) and N-phenyl rings, as well as the choice of coupling agents and reaction conditions.
The unsubstituted this compound has been synthesized with varying yields, reported as 51% in one study and as high as 79% in another. mdpi.comnih.gov The introduction of substituents can modulate these yields. For instance, the synthesis of various N-phenyl-substituted derivatives of 8,8-dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxamide resulted in yields ranging from 43% to 51%. mdpi.com In a separate study, the synthesis of 7-(diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide (12a) and its N-(4-methoxyphenyl) analog (12c) afforded yields of 60% and 59%, respectively, indicating that the electronic nature of the substituent on the N-phenyl ring can have a modest impact on the yield in this specific reaction. mdpi.com
The choice of catalyst or coupling agent is also a critical factor. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent facilitates the reaction between coumarin-3-carboxylic acid and various aniline (B41778) derivatives to form an array of coumarin-3-carboxamide derivatives. researchgate.net Similarly, coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like triethylamine (B128534) (Et₃N) are employed to achieve amidation. mdpi.com
Table 1: Synthetic Yields of Various this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound | Substituents | Coupling Agent/Method | Yield (%) | Reference |
|---|---|---|---|---|
| This compound (14a) | None | HATU, Et₃N | 51 | mdpi.commdpi.com |
| 2-Oxo-N-phenyl-2H-chromene-3-carboxamide (69) | None | Not specified | 79 | nih.gov |
| 7-(diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide (12a) | 7-(diethylamino) | Not specified | 60 | mdpi.com |
| 7-(diethylamino)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (12c) | 7-(diethylamino), N-(4-methoxyphenyl) | Not specified | 59 | mdpi.com |
| 7-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide (4a) | 7-hydroxy | Not specified | 55 | sci-hub.se |
| 8,8-Dimethyl-2-oxo-N-phenyl-2H,8H-pyrano[3,2-g]chromene-3-carboxamide derivatives | 8,8-dimethyl, various N-phenyl subs. | HATU, Et₃N | 43-51 | mdpi.com |
Correlation of Structural Modifications with Chemical Reactivity Profiles
Structural modifications of the this compound skeleton directly influence its chemical reactivity in subsequent transformations. The inherent reactivity of the coumarin core and the amide linkage can be tuned by altering the substituents.
One notable reaction is the cyclization of certain chromene derivatives to form pyranocoumarins. For example, 8,8-dimethyl-7-hydroxy-N-phenyl-2H-chromene-3-carboxamide (14a) can be cyclized by refluxing with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in benzene (B151609), yielding the corresponding pyranocoumarin-3-carboxamide in 66% yield. mdpi.com This reaction highlights the reactivity of the pyran ring moiety. nih.gov
The substituent at the C3 position is also crucial for the molecule's reactivity profile. The carboxamide group itself is a product of the reaction between the more reactive coumarin-3-carboxylic acid and an aniline. mdpi.com This carboxylic acid group at the C3 position is essential for certain activities and can be removed via decarboxylation using copper powder, which yields the parent coumarin and demonstrates a distinct reaction pathway available to the molecule. mdpi.com The transformation of the C3 carboxylic acid to an amide is a common strategy to modify the properties of the parent acid. nih.gov
Influence of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of reactants and chiral auxiliaries can exert significant control over reaction pathways and the selectivity of product formation in reactions involving the coumarin-3-carboxamide scaffold. A prime example is the asymmetric [2+2] photodimerization of chiral coumarin-3-carboxamide derivatives. nih.gov
In one study, the photodimerization of a coumarin derivative bearing an (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary resulted exclusively in the formation of the syn-head-to-tail (syn-HT) dimer. nih.gov This complete regio- and stereoselectivity (syn-HT) was achieved with moderate diastereoselectivity (up to 75:25). The benzyl (B1604629) group of the chiral auxiliary, particularly in the presence of a Lewis acid, was found to provide effective diastereofacial shielding of the reaction site, guiding the stereochemical outcome of the cycloaddition. nih.gov The removal of the chiral auxiliary can subsequently yield a single diastereomer of the final product. nih.gov
Other studies have also highlighted the importance of stereoselectivity in reactions of related chromone (B188151) systems. For instance, highly regio- and stereoselective anodic monofluorination of 2,3-dihydrochroman-4-one and chromone derivatives has been reported. scirp.org Furthermore, enantioselective photocyclization reactions of related enones can be mediated by chiral copper-bisoxazoline complexes, demonstrating that external chiral catalysts can influence the stereochemical course of reactions involving these scaffolds. acs.org
Quantitative Structure-Property Relationships (QSPR) for this compound
Quantitative Structure-Property Relationship (QSPR) models are powerful theoretical tools used to correlate the structural features of molecules with their physicochemical properties. mdpi.comnih.gov For coumarin derivatives, QSPR studies have been instrumental in predicting a range of properties, from thermodynamic characteristics to performance in specific applications like solar cells. mdpi.comnih.gov
Several QSPR models have been developed for coumarin derivatives to predict their photovoltaic properties. One such study established a multiple linear regression model relating the open-circuit voltage (Voc) and conversion efficiency (η) of coumarin dyes to specific molecular descriptors. sciencepublishinggroup.comresearchgate.net The models, which showed robust statistical indicators (R² > 0.9), revealed that Voc improves with decreasing surface tension, while conversion efficiency is enhanced by high light-harvesting efficiency and a long excited-state lifetime. sciencepublishinggroup.comresearchgate.net Another study successfully applied comparative molecular field analysis (CoMFA) and vibrational frequency-based eigenvalue (EVA) descriptors to model the structure-photovoltaic performance relationships for a set of 40 coumarin derivatives. nih.gov
Topological descriptors, which are numerical representations of molecular structure, are also widely used in QSPR models for coumarins. mdpi.com For example, regression models based on the sum-connectivity connection index have been used to predict properties like molar volume. mdpi.com In a different application, a QSAR/QSPR model was built to describe the DPPH radical scavenging activity of 3-carboxycoumarin derivatives, finding a strong correlation with the hydrophilic factor (Hy) descriptor and the presence of hydroxyl groups. nih.gov
Table 2: Examples of QSPR Models for Coumarin Derivatives This table is interactive. You can sort and filter the data.
| Property Modeled | Model Type | Key Descriptors Used | Key Finding | Reference |
|---|---|---|---|---|
| Photovoltaic Performance (Voc, η) | Multiple Linear Regression | Surface tension, number of cycles, light harvesting efficiency (LHE), excited state lifetime (τ) | Voc increases with lower surface tension; η increases with higher LHE and τ. | sciencepublishinggroup.comresearchgate.net |
| Photovoltaic Performance (PCE, Voc, Jsc) | CoMFA, EVA | 3D steric and electrostatic fields, vibrational frequencies | Statistically robust predictions of photovoltaic parameters can be made. | nih.gov |
| Molar Volume (MV), Polarity (P) | Cubic/Linear Regression | Sum-connectivity connection index | Strong correlation (r > 0.98) between topological indices and physicochemical properties. | mdpi.com |
| DPPH Radical Scavenging Activity | Back Propagation Neural Network | Hydrophilic factor (Hy) | Hydroxyl groups on the ring structure are positively correlated with antioxidant activity. | nih.gov |
Computational SAR for Predicted Chemical Interactions (e.g., with catalysts, reagents)
Computational methods, particularly density functional theory (DFT), are invaluable for elucidating reaction mechanisms and predicting how this compound and its analogs interact with chemical entities like catalysts and reagents. These theoretical studies provide insights into selectivity and reactivity that complement experimental findings.
The mechanism of the asymmetric photodimerization of chiral coumarin-3-carboxamides has been investigated using DFT calculations. nih.gov These studies helped to explain the observed complete syn-HT selectivity and the moderate diastereoselectivity, attributing the stereochemical control to the shielding effect of the chiral auxiliary. nih.gov The interaction with Lewis acids, which can act as catalysts in such photoreactions, is a key aspect of these computational models. nih.govacs.org
The synthesis of the core compound itself involves key interactions with reagents. The amidation reaction to form the this compound bond is often facilitated by coupling agents. For instance, the reaction can proceed via a 3-imidazolyl coumarin intermediate when 1,1'-carbonyldiimidazole (CDI) is used as the coupling agent. researchgate.net The mechanism of such transformations can be modeled to understand the role of the reagent. Similarly, acid-catalyzed reactions, such as the Knoevenagel condensation often used to form the coumarin ring, involve protonation steps and intermediates that can be studied computationally. scirp.org These acid catalysts can range from simple protic acids to Lewis acids like boron trifluoride etherate (BF₃∙Et₂O). scirp.org
Derivatization and Analog Synthesis from the N Phenyl 2h Chromene 3 Carboxamide Scaffold
Introduction of Diverse Substituents on the Phenyl Ring
The N-phenyl ring of the N-phenyl-2H-chromene-3-carboxamide scaffold is a primary target for derivatization to explore its impact on biological activity and molecular interactions. The most common strategy to achieve this is through the amide condensation reaction between a 2H-chromene-3-carboxylic acid intermediate and a diverse panel of commercially available substituted anilines. jst.go.jp This approach allows for the facile introduction of a variety of substituents at the ortho, meta, and para positions of the phenyl ring.
Research has demonstrated the synthesis of numerous analogs bearing different functional groups on this ring. benthamdirect.comresearchgate.net For instance, a series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives were prepared by coupling the corresponding carboxylic acid with various aromatic amines. benthamdirect.comresearchgate.neteurekaselect.com In other studies, halogen groups (fluoro, chloro, bromo) have been systematically introduced to modulate properties like lipophilicity and hydrogen bonding capacity. jst.go.jp The effect of electron-donating groups, such as methyl and methoxy, has also been investigated. mdpi.comajol.info These substitutions can significantly influence the compound's electronic properties, conformation, and ability to form key interactions with biological targets. mdpi.com
The general synthesis involves the initial preparation of a 2H-chromene-3-carboxylic acid, which is then activated, often using a coupling agent, before reacting with the desired substituted aniline (B41778) to form the final amide product. jst.go.jpdlsu.edu.ph
| Derivative Class | Substituent on Phenyl Ring | Synthetic Approach | Reference |
|---|---|---|---|
| N-(halophenyl)-2H-chromene-3-carboxamides | -F, -Cl, -Br | Amide condensation of 2H-chromene-3-carboxylic acid with halo-anilines. | jst.go.jp |
| N-(methylphenyl)-2-oxo-2H-chromene-3-carboxamides | 3-methyl | Coupling of 2-oxo-2H-chromene-3-carboxylic acid with 3-methylaniline. | mdpi.com |
| N-(methoxyphenyl)-2-oxo-2H-chromene-3-carboxamides | 3-methoxy | Coupling of 2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyaniline. | mdpi.com |
| 2-Amino-N-(4-chlorophenyl)-4-(aryl)-4H-chromene-3-carboxamides | 4-chloro | Multicomponent reaction involving 4-chloroaniline. | ajol.info |
| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | 4-methylsulfonyl | Amide coupling with 4-(methylsulfonyl)aniline. | mdpi.com |
Modification of the Carboxamide Moiety (e.g., N-alkylation, O-alkylation)
The carboxamide linker (-CONH-) is a crucial structural motif, and its modification offers another avenue for creating analogs. benthamdirect.comresearchgate.net The amide nitrogen can potentially undergo nucleophilic attack for further derivatization, such as N-alkylation, to introduce different alkyl or arylalkyl groups. evitachem.com
A primary method for modifying this moiety involves utilizing different amines during the final coupling step. Instead of using substituted anilines, other primary or secondary amines can be employed to generate a diverse set of amides. For example, the reaction of 2H-chromene-3-carboxylic acid with benzylamine (B48309) or ammonia (B1221849) affords the corresponding N-benzyl or unsubstituted carboxamide derivatives, respectively. dlsu.edu.ph This highlights the flexibility of the synthetic route in accessing a range of N-substituted analogs beyond the N-phenyl series.
Furthermore, the importance of the carboxamide group itself has been highlighted in structure-activity relationship studies. In some 2-oxo-2H-chromene series, replacing the entire carboxamide moiety with groups like ethyl carboxylate or acetyl resulted in a significant reduction in biological activity, indicating that the amide and its N-aryl substituent are critical for target engagement. rsc.org
| Starting Material | Reagent | Resulting Moiety | Significance | Reference |
|---|---|---|---|---|
| 2H-Chromene-3-carboxylic acid | Benzylamine | N-benzyl-2H-chromene-3-carboxamide | Demonstrates synthesis of N-alkylaryl analogs. | dlsu.edu.ph |
| 2H-Chromene-3-carboxylic acid | Ammonia | 2H-Chromene-3-carboxamide (unsubstituted) | Demonstrates synthesis of primary amide analogs. | dlsu.edu.ph |
| 2-Oxo-2H-chromene-3-carboxamide scaffold | (Hypothetical) N-alkylation reagents | N-alkyl-N-phenyl-2H-chromene-3-carboxamide | The amide nitrogen serves as a potential site for further derivatization. | evitachem.com |
Elaboration and Functionalization of the Chromene Heterocycle
The chromene ring system itself provides multiple positions for chemical elaboration to expand structural diversity. jst.go.jp Synthetic efforts have focused on introducing substituents onto the benzo portion of the heterocycle, as well as on the pyran ring.
One notable strategy involves the introduction of various functional groups at the 7-position of the 2H-chromene ring. jst.go.jpnih.gov A common precursor for this is a 7-hydroxy-2H-chromene derivative. The hydroxyl group can be introduced by starting the synthesis with a resorcinol (B1680541) derivative (e.g., 2,4-dihydroxybenzaldehyde). This hydroxyl group can then be used as a handle for further reactions. For example, it can be alkylated under Mitsunobu or other etherification conditions to introduce side chains, such as 3-morpholinopropoxy and 3-(dimethylamino)propoxy groups, which can improve properties like solubility and bioavailability. jst.go.jpresearchgate.net
The 4-position of the 4H-chromene ring is also a key site for modification, often achieved through multicomponent reactions where an aldehyde is used as one of the building blocks. This allows for the introduction of various aryl or alkyl groups at this position, as seen in the synthesis of 2-amino-4-(substituted-phenyl)-N-aryl-4H-chromene-3-carboxamides. ajol.info
| Position of Functionalization | Substituent Introduced | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 7-position | Hydroxyl (-OH) | Synthesis starting from 2,4-dihydroxybenzaldehyde (B120756). | jst.go.jp |
| 7-position | 3-Morpholinopropoxy | Alkylation of the 7-hydroxyl group. | jst.go.jpresearchgate.net |
| 7-position | 3-(Dimethylamino)propoxy | Alkylation of the 7-hydroxyl group. | jst.go.jpresearchgate.net |
| 4-position | Substituted Phenyl | Multicomponent reaction using a substituted benzaldehyde. | ajol.info |
| 6-position | Methyl (-CH₃) or Methoxy (-OCH₃) | Synthesis from appropriately substituted salicylaldehydes. | iucr.org |
| 6- and 8-positions | Halogens (-Cl) | Synthesis using 3,5-dichloro salicylaldehyde (B1680747). | nih.gov |
Synthesis of Spiro and Fused Ring Systems Derived from this compound
The this compound scaffold can serve as a versatile starting material for the construction of more complex molecular architectures, including spiro and fused heterocyclic systems. These advanced structures are of great interest as they introduce novel three-dimensional shapes and can access different regions of chemical space.
A powerful strategy involves using the closely related 2-imino-N-phenyl-2H-chromene-3-carboxamide as a building block. scirp.orgscispace.com This compound contains reactive sites that can readily participate in cyclocondensation reactions with various bifunctional reagents to yield a diverse array of fused heterocycles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrimidine (B1678525) rings, which can be further elaborated into pyrazoles and tetrazoles. scirp.orgresearchgate.netscirp.org Reactions with other reagents have been shown to produce fused pyridines, as well as spirocyclic systems like β-lactams (azetidin-2-ones) and thiazolidin-4-ones. scirp.orgscispace.com
Direct synthesis of spiro-chromenes has also been achieved through one-pot, three-component reactions. For instance, the reaction of a hydroxy-coumarin, a cycloalkanone (like cyclopentanone (B42830) or cyclohexanone), and malononitrile (B47326) can yield spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene] derivatives. mdpi.com This demonstrates the utility of the chromene core in building spirocyclic frameworks.
| Starting Scaffold | Reagents/Reaction Type | Resulting System | Reference |
|---|---|---|---|
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Hydrazine hydrate | Fused chromeno[2,3-d]pyrimidin-4-one | scirp.orgscispace.com |
| Chromeno[2,3-d]pyrimidin-4-one derivative | Various lab reagents | Fused pyrazoles, tetrazoles, isoxazoles | scirp.orgscispace.comresearchgate.net |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Chloroacetyl chloride / Imines | Spiro β-lactams (azetidin-2-ones) | scirp.orgscispace.com |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Thioglycolic acid / Imines | Spiro thiazolidin-4-ones | scirp.orgscispace.com |
| 6-Hydroxy-4-methyl-2H-chromen-2-one | Cyclohexanone, Malononitrile | Spiro[cyclohexane-1,1'-pyrano[3,2-f]chromene] | mdpi.com |
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds for high-throughput screening. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach is highly efficient and atom-economical.
The synthesis of the broader 2-amino-4H-chromene class, which are key precursors or analogs to the target scaffold, has been extensively developed using MCRs. frontiersin.orgnih.gov A typical one-pot, three-component reaction involves the condensation of a salicylaldehyde derivative, an active methylene (B1212753) compound (like malononitrile), and a third component, which can be a β-ketoester, a 1,3-dione (like dimedone), or a phenol (B47542) derivative (like resorcinol or naphthol). frontiersin.orgijcce.ac.irijcce.ac.ir
These MCRs are often facilitated by a wide range of catalysts, including organocatalysts like piperidine, diethylamine, or pyridine-2-carboxylic acid, to achieve high yields under mild conditions. nih.govnih.gov By systematically varying each of the three components, it is possible to generate vast libraries of chromene derivatives. For example, using a library of substituted salicylaldehydes, a library of active methylene compounds, and a library of phenolic compounds would result in a large matrix of unique chromene products. This strategy can be directly applied to generate precursors that can then be converted to this compound libraries, or to directly synthesize analogs bearing the carboxamide functionality if a suitable cyanoacetamide derivative is used as the active methylene component. ajol.info The scalability and efficiency of MCRs make them an ideal tool for exploring the chemical space around the this compound scaffold. nih.gov
Emerging Research Applications of N Phenyl 2h Chromene 3 Carboxamide Non Biological
Role in Materials Science and Polymer Chemistry
The incorporation of chromene moieties into polymer structures is a strategy for developing functional materials with unique optical and responsive properties. The N-phenyl-2H-chromene-3-carboxamide framework presents a versatile platform for the design of novel monomers and functional units for advanced polymers.
Although direct polymerization of this compound has not been extensively reported, the broader family of coumarin (B35378) and chromene derivatives has been successfully used to create functional polymers. For instance, aromatic polyamides featuring photosensitive coumarin pendant groups have been synthesized. mdpi.com These polymers can be crosslinked through a [2π + 2π] photocycloaddition of the coumarin motifs upon exposure to UV irradiation. mdpi.com This suggests a potential pathway for utilizing this compound in polymer science. By introducing polymerizable groups onto the phenyl ring or the chromene nucleus, this compound could be transformed into a monomer. The resulting polymers could exhibit interesting photoluminescent properties, thermal stability, and the potential for creating photo-crosslinkable materials for applications in coatings, adhesives, and photolithography.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-ordered, higher-level structures. mdpi.com The this compound molecule possesses several features conducive to forming supramolecular assemblies. The amide group is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the aromatic rings of the chromene and the N-phenyl group can participate in π-π stacking interactions.
These interactions could be harnessed to direct the self-assembly of the molecules into complex architectures like liquid crystals, gels, or crystalline networks. While specific research on the supramolecular chemistry of this compound is limited, the principles of molecular recognition and self-assembly suggest its potential as a building block in this field. Future research could explore the design of derivatives with tailored substituents to control the geometry and stability of the resulting supramolecular structures.
Contributions to Catalysis and Organocatalysis
The structural features of this compound, including the presence of heteroatoms and a rigid bicyclic system, suggest its potential utility in the field of catalysis, particularly as a ligand for metal catalysts.
The development of novel ligands is crucial for advancing transition-metal catalysis. The this compound scaffold contains potential coordination sites for metal ions, namely the carbonyl oxygen of the amide, the oxygen atom within the chromene ring, and potentially the π-system of the aromatic rings. The closely related 2-imino-2H-chromene-3-carboxamide has been used to synthesize complexes with various metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺.
While the catalytic activities of metal complexes with this compound as a ligand are not yet widely explored, the demonstrated ability of the broader chromene family to form stable metal complexes is noteworthy. For example, ruthenium(II) complexes of chromene and chromone (B188151) have been synthesized and studied for their unique chemical properties. researchgate.net The development of this compound-metal complexes could lead to new catalysts for a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the phenyl and chromene rings to optimize catalytic performance.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in synthetic chemistry. While there are reports on the use of organocatalysts to synthesize chromene derivatives, the application of this compound itself as a chiral organocatalyst has not been reported in the literature. For this compound to function as a chiral organocatalyst, it would need to be rendered chiral, for example, by introducing a chiral center or an element of axial chirality, and possess a functional group that can activate a substrate. This remains a hypothetical application pending further research and molecular design.
Applications in Analytical Chemistry and Sensor Development
One of the most promising non-biological applications of the this compound scaffold is in the development of fluorescent chemosensors for the detection of metal ions. The inherent fluorescence of the coumarin/chromene core is sensitive to its chemical environment, and interaction with analytes can lead to measurable changes in the fluorescence signal, such as quenching (turn-off) or enhancement (turn-on). nih.gov
Derivatives of 2-oxo-2H-chromene-3-carboxamide have been successfully designed as selective and sensitive fluorescent probes. For example, a derivative, 7-diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, was developed as a chemosensor for the detection of copper(II) ions (Cu²⁺) in an aqueous solution. The sensor exhibited high selectivity for Cu²⁺ over other metal ions, with the fluorescence being quenched upon binding.
The general principle involves the coordination of the metal ion with heteroatoms in the sensor molecule, which perturbs the intramolecular charge transfer (ICT) process responsible for its fluorescence. The data below summarizes the properties of a representative chromene-3-carboxamide-based sensor.
Table 1: Performance of a 2-oxo-2H-chromene-3-carboxamide Derivative as a Cu²⁺ Sensor
| Feature | Description |
|---|---|
| Sensor Compound | 7-diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide |
| Target Analyte | Cu²⁺ |
| Sensing Mechanism | Fluorescence Quenching |
| Excitation Wavelength | 360 nm |
| Emission Wavelength | 470 nm |
| Solvent System | HEPES:DMSO (9:1, v/v) |
| Selectivity | High selectivity for Cu²⁺ in the presence of other cations |
Data sourced from Bekhradnia & Ghanbarimasir (2016).
Furthermore, studies on other push-pull coumarin derivatives have demonstrated their potential as sensors for other metal ions like Fe³⁺ and Al³⁺, where interactions lead to either a reduction or enhancement of fluorescence. acs.org This body of research strongly supports the potential of this compound and its derivatives as versatile platforms for the design of new fluorescent chemosensors for environmental and industrial monitoring.
Chemosensors for Specific Ions or Molecules
The 2-oxo-2H-chromene-3-carboxamide framework, a close structural analog of this compound, is a versatile scaffold for the development of chemosensors. These sensors are designed to selectively detect specific metal ions through observable changes in their optical properties. By modifying the core structure, researchers can tune the sensor's affinity and selectivity for different ions.
For instance, several coumarin-3-carboxamide derivatives incorporating azacrown ether moieties have been synthesized and evaluated as potential fluorescent sensors for metal ions. mdpi.com One such derivative, which includes a 1-aza-15-crown-5 chelating group, demonstrated a significant fluorescence emission increase in the presence of Calcium (Ca²⁺) and Lead (Pb²⁺), with an eight-fold and nine-fold enhancement, respectively. mdpi.com Other cations did not induce any significant changes in the sensor's optical properties, highlighting its selectivity. mdpi.com The binding stoichiometry for these complexes was determined to be 1:1. mdpi.com
Similarly, a different coumarin-based fluorescent chemosensor was developed for the selective detection of the Copper (II) ion (Cu²⁺). This sensor exhibited quenched fluorescence specifically in the presence of Cu²⁺ in an aqueous solution, with other metal ions having a negligible effect. The broader class of coumarin derivatives has been successfully employed as chemosensors for a wide range of metal ions, including Hg(II), Zn(II), Ni(II), Fe(III), and Al(III), demonstrating the adaptability of this chemical scaffold for sensing applications. researchgate.net
Table 1: Examples of Chemosensors Based on the Chromene-3-Carboxamide Scaffold
| Derivative Structure | Target Ion(s) | Detection Mechanism |
|---|---|---|
| Coumarin-3-carboxamide with 1-aza-15-crown-5 | Ca²⁺, Pb²⁺ | Fluorescence enhancement mdpi.com |
| 7-diethylamino-N-[2-(dimethylamino) ethyl]-2-oxo-2H-chromene-3-carboxamide | Cu²⁺ | Fluorescence quenching |
| 2-oxo-2H-chromene-3-carbohydrazide derivative | Zn²⁺ | High selectivity and sensitivity researchgate.net |
| Furocoumarin derivative | Fe³⁺ | Turn-off fluorescence response researchgate.net |
Fluorescent Probes (purely chemical sensing, not biological imaging)
The inherent fluorescence of the chromene ring system makes this compound derivatives excellent candidates for fluorescent probes in chemical sensing. These probes can detect the presence of specific molecules through changes in their fluorescence emission. Coumarins are particularly advantageous as fluorophores due to their high fluorescence quantum yield, excellent light stability, and large Stokes shifts. researchgate.netresearchgate.net
A notable application is the development of a coumarin-based fluorescent probe designed for the selective and sensitive detection of thiophenols. figshare.com This probe operates via an intramolecular charge transfer mechanism and can distinguish thiophenols from aliphatic thiols. researchgate.netfigshare.com Upon reaction with thiophenol, the probe exhibits a significant fluorescence enhancement of over 280-fold and a large Stokes shift of 145 nm. researchgate.net This high sensitivity and selectivity make it suitable for quantifying thiophenols in water samples with good recovery rates. figshare.com
Another study reports a fluorescent chemosensor based on a diethylamino-3-carboxamide coumarin structure for detecting Cu²⁺. The fluorescence intensity of this probe is quenched upon binding with very low concentrations of the copper ion, providing a basis for its detection. The development of such probes highlights the potential of the chromene-carboxamide scaffold in creating sensitive tools for environmental monitoring and chemical analysis. figshare.com
Table 2: Performance of Fluorescent Probes Based on the Chromene Scaffold
| Probe Type | Target Analyte | Key Performance Metric |
|---|---|---|
| Coumarin-based probe | Thiophenols | >280-fold fluorescence enhancement; Large Stokes shift (145 nm) researchgate.net |
| Diethylamino-3-carboxamide coumarin | Copper (II) ion | Fluorescence quenching at low concentrations |
Potential in Organic Electronic Devices
The chromene scaffold, central to this compound, possesses intrinsic photophysical properties that suggest its potential for use in organic electronic devices. researchgate.net Compounds with extensive conjugated π-systems, like chromenes, are fundamental to the field of organic electronics, which seeks to create lightweight, flexible, and cost-effective electronic components.
Derivatives of coumarin have been noted for their intense luminescence and sensitivity, making them promising for applications in photoelectronic devices and sensors. researchgate.net The electronic properties of these molecules can be tuned through chemical modification, which is a key requirement for materials used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While specific research on this compound in this context is not extensively documented, the general properties of related organic semiconductor materials suggest a potential avenue for future investigation. researchgate.net The development of novel organic compounds is crucial for improving the efficiency, stability, and lifespan of organic electronic elements. google.com The chromene-carboxamide structure represents a class of compounds that could be explored for these applications.
Role in Agrochemical Research
In the field of agrochemical research, the this compound scaffold serves as a valuable chemical intermediate. The structure allows for a high degree of diversification, enabling the synthesis of large libraries of related compounds for screening. The versatility of the chromene ring and the N-phenyl group allows for the introduction of various functional groups, which can systematically alter the chemical and physical properties of the resulting molecules.
The synthesis of 2H-chromene-3-carboxamide derivatives is often straightforward, for example, through the reaction of salicylaldehydes with substituted acetoacetanilides. rsc.org This accessibility makes the core structure an attractive starting point for more complex molecular designs. Research associated with institutions focused on green pesticide and agricultural bioengineering has involved the synthesis of 2H-chromene-3-carboxamide derivatives, indicating the relevance of this scaffold to the agrochemical sector. nih.gov By serving as a building block, this compound facilitates the exploration of new chemical entities that could, after further modification, be investigated for various agrochemical applications. The primary role in this context is that of a foundational molecule for combinatorial synthesis, rather than a final, active product.
Table 3: Synthesized Derivatives from Chromene-3-Carboxamide Intermediates
| Starting Materials | Resulting Derivative Scaffold |
|---|---|
| Salicylaldehydes, substituted acetoacetanilides, indoles | 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide rsc.org |
| 2-imino-N-phenyl-2H-chromene-3-carboxamide | Functionalized chromenes like pyrazoles, tetrazoles, and pyrimidines researchgate.net |
| 2,4-dihydroxybenzaldehyde (B120756), acrylonitrile (B1666552), anilines | This compound with various substitutions researchgate.net |
| Ethyl 2-oxo-2H-chromene-3-carboxylate, 2-(4-methoxyphenyl)ethan-1-amine | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide mdpi.com |
Methodological Advancements in N Phenyl 2h Chromene 3 Carboxamide Research
Flow Chemistry and Microreactor Technology for Continuous Synthesis
The transition from traditional batch synthesis to continuous flow processes using microreactor technology represents a significant leap forward in the production of chromene derivatives. Microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in conventional batch reactors. researchgate.net This enhanced control leads to improved reproducibility, higher yields, and better selectivity. researchgate.net
Flow chemistry's advantages include increased safety due to the small reaction volumes, even when dealing with hazardous reagents or unstable intermediates, and the potential for streamlined, automated production. beilstein-journals.org The synthesis of heterocyclic compounds, including chromenes, has been successfully adapted to microreactor systems. google.com For instance, enantioselective organocatalyzed synthesis of certain chromene derivatives has been effectively performed in continuous flow microreactors, showcasing the technology's applicability for producing complex, chiral molecules. mdpi.com The principles of flash chemistry, which involves extremely fast reactions conducted in a controlled manner within microreactors, are particularly suited for optimizing the synthesis of chromene frameworks. beilstein-journals.org This approach allows for the exploration of new reaction pathways that are often inaccessible under batch conditions. beilstein-journals.org
Key Advantages of Flow Chemistry for Chromene Synthesis:
| Feature | Advantage in N-phenyl-2H-chromene-3-carboxamide Synthesis | Source(s) |
| Superior Heat Exchange | Allows for precise temperature control, minimizing side reactions and byproduct formation. | beilstein-journals.org |
| Rapid Mixing | Ensures homogenous reaction conditions, leading to more consistent product quality and higher yields. | researchgate.net |
| Enhanced Safety | Small reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents. | beilstein-journals.org |
| Scalability | Production can be scaled up by running the system for longer durations or by using multiple reactors in parallel. | researchgate.net |
| Automation | Lends itself to automated processes, improving throughput and reproducibility. | jetir.org |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. researchgate.netengineering.org.cn For complex molecules like N-phenyl-2H-chromene-3-carboxamides, these computational tools can significantly reduce the experimental burden and accelerate development.
ML models, particularly deep learning architectures like transformers, can be trained on vast datasets of chemical reactions to predict reaction yields with remarkable accuracy. chemrxiv.orgresearchgate.net By inputting the reactants, reagents, and conditions for a potential synthesis of a chromene derivative, these models can forecast the likelihood of success and the expected yield, guiding chemists to prioritize the most promising pathways. researchgate.net This predictive power is invaluable for optimizing reaction conditions without extensive trial-and-error experimentation.
Furthermore, AI is being employed in multi-target drug design (MTDD), where it can help in designing chromene derivatives with specific biological activities. researchgate.net Generative AI models can even propose novel ligand structures, which can then be synthesized and tested, accelerating the discovery of new therapeutic agents. rsc.org
High-Throughput Screening for Reaction Optimization
High-Throughput Screening (HTS) is a pivotal technology for the rapid optimization of chemical reactions and the discovery of new biologically active molecules within the chromene family. merckmillipore.com This method allows for tens of thousands of reactions to be run and analyzed in parallel, each with slight variations in catalysts, solvents, temperature, or reactants. merckmillipore.com
In the context of this compound synthesis, HTS can be used to quickly identify the optimal conditions for key reaction steps, such as the initial condensation to form the chromene ring or the final amidation. For example, HTS assays have been instrumental in discovering new 4-aryl-4H-chromene derivatives as potent inducers of apoptosis. acs.org These large-scale screens of compound libraries help identify "hit" compounds with desired biological activities, which can then be further developed. ontosight.aiontosight.ai The synthesis of chromene derivatives via multi-component reactions is particularly amenable to HTS, as the starting materials can be varied extensively to create large, diverse libraries of compounds for screening. nih.gov
Example of HTS in Chromene Research:
| Application | Description | Outcome | Source(s) |
| Apoptosis Inducer Discovery | A cell- and caspase-based HTS assay was used to screen for new 4-aryl-4H-chromenes. | Identification of a series of potent apoptosis inducers with activity in the low nanomolar range. | acs.org |
| Anticancer Agent Screening | Newly synthesized chromene variants were tested against various cancer cell lines using HTS methods. | Discovery of compounds with selective inhibitory effects on specific cancer cell types. | mdpi.com |
| Reaction Condition Optimization | Microscale HTS kits are used to screen 24 unique catalytic conditions simultaneously. | Rapid identification of optimal catalysts, solvents, and bases for a specific transformation. | merckmillipore.com |
Automated Synthesis Platforms for this compound Production
Automated synthesis platforms integrate robotics, software, and chemical reactors (often flow-based) to perform multi-step chemical syntheses with minimal human intervention. nih.gov These platforms are particularly well-suited for the production of chromene derivatives, especially those synthesized via multi-component reactions (MCRs), which are efficient, one-pot processes that are easily automated. jetir.org
The development of a synthesis for a target molecule like this compound can be programmed into an automated system. The platform can handle the precise dispensing of reagents, control reaction times and temperatures, and even perform in-line purification and analysis. A fully automated, multi-hour continuous synthesis can yield a final, purified product, demonstrating the power of these systems for both discovery and small-scale production. nih.gov This approach not only increases throughput but also enhances reproducibility and allows chemists to focus on experimental design rather than repetitive manual labor.
Development of Novel Analytical Techniques Specific to Chromene Derivatives
While the fundamental characterization of this compound relies on established analytical techniques, advancements lie in the sophisticated application and combination of these methods for comprehensive analysis. The structural confirmation and purity of synthesized chromene derivatives are routinely established using a suite of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure of chromene derivatives, confirming the connectivity of atoms and the stereochemistry. mdpi.comtandfonline.comdlsu.edu.ph
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. tandfonline.comnih.gov
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule, such as the carbonyl (C=O) of the amide and the C-O-C ether linkage of the chromene ring. dlsu.edu.phresearchinventy.com
Beyond basic characterization, advanced analytical techniques are crucial for evaluating the biological context and mechanism of action of these compounds. For instance, in a study of N-phenyl-2H-chromene-3-carboxamides as potential radioprotective agents, Western blot analysis and RNA-Sequencing analysis were used to probe the compound's effect on cellular pathways, such as the downregulation of pro-apoptosis proteins and its influence on the Wnt and MAPK signaling pathways. nih.govFlow cytometry is another powerful technique used to analyze cellular responses, such as apoptosis, induced by these compounds. researchgate.net These bio-analytical methods provide crucial insights that guide the design of more effective derivatives.
Future Perspectives and Research Frontiers for N Phenyl 2h Chromene 3 Carboxamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future of synthesizing N-phenyl-2H-chromene-3-carboxamide and its analogs is increasingly geared towards green and sustainable chemistry. Traditional synthetic methods often rely on harsh conditions, toxic catalysts, and organic solvents, prompting a shift towards more eco-friendly alternatives. nih.govrsc.org Research is now focusing on the development of novel catalytic systems and the use of benign reaction media. nih.govfrontiersin.org
A notable advancement is the Knoevenagel condensation of salicylaldehyde (B1680747) derivatives with N-substituted cyanoacetamides in an aqueous solution of sodium carbonate or hydrogen carbonate at room temperature. This method produces 2-imino-2H-chromene-3-carboxamides in excellent yields with high atom economy, which can then be converted to the corresponding 2-oxochromenes. rsc.org Such approaches minimize waste and avoid the use of hazardous solvents. rsc.orgrsc.org
The exploration of heterogeneous catalysts is another promising frontier. These catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. nih.gov For instance, graphitic carbon nitride (g-C₃N₄) has been successfully employed as a reusable, metal-free catalyst for synthesizing related chromene structures, offering an economical and sustainable pathway that could be adapted for this compound. nih.gov Similarly, the use of expanded perlite (B1173460) and pyridine-2-carboxylic acid as efficient, recyclable catalysts in aqueous media highlights the trend towards developing practical and environmentally responsible synthetic protocols. rsc.orgfrontiersin.org
Future research will likely focus on one-pot, multicomponent reactions that enhance efficiency by reducing the number of intermediate purification steps. rsc.orgfrontiersin.org The scalability of these green methods, demonstrating their viability for industrial-level production, is also a key area of investigation. nih.gov
Table 1: Comparison of Sustainable Catalysts for Chromene Synthesis
| Catalyst | Reaction Conditions | Key Advantages | Relevant Findings |
|---|---|---|---|
| Aqueous Na₂CO₃/NaHCO₃ | Room Temperature, Water | Eco-friendly, high atom economy, excellent yields. | Effective for synthesis of 2-imino/2-oxo-2H-chromene-3-carboxamides. rsc.org |
| Graphitic Carbon Nitride (g-C₃N₄) | Reflux, Ethanol | Reusable, heterogeneous, metal-free, economical. | Proven for gram-scale synthesis of chromeno[2,3-b]pyridines. nih.gov |
| Expanded Perlite | Water | Green, heterogeneous, mild conditions, simple work-up. | Used for synthesis of 2-amino-4H-chromenes with high yields. frontiersin.org |
| Pyridine-2-carboxylic acid (P2CA) | Reflux, Water-Ethanol | Dual acid-base behavior, recyclable, high atom economy. | Efficient for one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles. rsc.org |
Deeper Understanding of Intramolecular and Intermolecular Interactions
A profound understanding of the non-covalent interactions governing the structure of this compound is crucial for predicting its behavior and designing new applications. The conformation and crystal packing of this molecule are dictated by a network of subtle intramolecular and intermolecular forces.
The supramolecular assembly in the solid state is governed by intermolecular forces. iucr.org Weak C—H⋯O and C—H···π hydrogen bonds, along with π–π stacking interactions between the aromatic rings, are instrumental in building the crystal lattice. iucr.orgacs.org Hirshfeld surface analysis has become a powerful tool for visualizing and quantifying these interactions, confirming the importance of C—H⋯O hydrogen bonds and π–π stacking in the crystal packing of similar structures. iucr.orgconicet.gov.ar
Future research will likely employ a combination of high-resolution single-crystal X-ray diffraction and computational methods to further elucidate these interactions. Understanding how substitutions on the chromene and phenyl rings modulate these forces will be key to crystal engineering—the ability to design and control the formation of specific crystal structures (polymorphs) with desired physical properties. acs.org
Table 2: Summary of Key Molecular Interactions in Chromene-3-Carboxamide Derivatives
| Interaction Type | Description | Significance | Supporting Evidence |
|---|---|---|---|
| Intramolecular N—H⋯O | Hydrogen bond between the amide N-H and the pyrone ring's C=O group. | Contributes to molecular planarity and conformational stability. | Observed in multiple crystal structures, forming an S(6) ring. researchgate.netiucr.org |
| Intramolecular C—H⋯O | Weak hydrogen bond between an ortho-phenyl C-H and the amide C=O group. | Further stabilizes the planar conformation. | Identified in structural analyses of related compounds. iucr.org |
| Intermolecular C—H⋯O/π | Hydrogen bonds linking molecules into larger assemblies in the crystal lattice. | Directs supramolecular self-assembly. | Analysis of short intermolecular contacts reveals these bonds. acs.org |
| Intermolecular π–π Stacking | Attractive, noncovalent interactions between aromatic rings of adjacent molecules. | Crucial for crystal packing and stability. | Confirmed by Hirshfeld surface analysis and X-ray diffraction. iucr.orgconicet.gov.ar |
Integration with Advanced Materials Science for Hybrid Systems
The unique structural and electronic properties of the chromene scaffold make this compound and its derivatives attractive candidates for integration into advanced materials. The exploration of these molecules in materials science, particularly in optics and electronics, represents a significant research frontier. evitachem.com
One of the most promising areas is the development of materials with non-linear optical (NLO) properties. rsc.orgrsc.org Organic compounds with π-conjugated systems, like chromenes, can exhibit large NLO responses, making them suitable for applications in optical switching, frequency conversion, and other photonic devices. rsc.org Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of chromene derivatives, revealing their potential for creating new NLO materials. rsc.orgrsc.org Future work will involve synthesizing and characterizing this compound derivatives specifically designed to maximize these properties, potentially by incorporating strong electron-donating and electron-accepting groups to enhance intramolecular charge transfer.
Furthermore, the chromene framework is being explored in the context of hybrid systems for applications such as photovoltaics. conicet.gov.ar The ability of related structures to act as precursors for metal sulfides suggests a potential role in the fabrication of thin-film solar cells. conicet.gov.ar Research in this direction could involve creating hybrid materials by coordinating metal ions to the this compound ligand or using it as a component in organic photovoltaic (OPV) devices.
Unexplored Reactivity Patterns and Chemical Transformations
While the synthesis of the this compound scaffold is well-established, its full reactive potential remains largely untapped. The 2-imino analogue, in particular, serves as a versatile precursor for a wide array of complex heterocyclic systems. scirp.orgscirp.org This reactivity opens up avenues for creating diverse chemical libraries for various applications.
Starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, a variety of fused and isolated heterocycles have been synthesized through reactions with different laboratory reagents. scirp.orgscirp.org These transformations include the construction of:
Pyrimidines , through reaction with reagents that lead to chromeno[2,3-d]pyrimidin-4-ones. scirp.org
Pyrazoles and Tetrazoles , by reacting the hydrazinyl derivative of the chromenopyrimidine with various precursors. scirp.orgscirp.org
Pyridines , through cyclocondensation reactions. scirp.org
β-Lactams (azetidin-2-ones) and Thiazolidin-4-ones , via cycloaddition reactions. scirp.orgscirp.org
Another interesting transformation involves the rearrangement of 2-imino-2H-chromene-3-carboxamides into 2-oxo-2H-chromene-3-carbonitriles when heated in basic aprotic solvents like DMF or DMSO. scispace.com This highlights the nuanced reactivity of the imino group and its potential for strategic chemical modifications.
Future research will undoubtedly focus on discovering new reactivity patterns. This could involve exploring reactions catalyzed by transition metals, photoredox catalysis, or cycloaddition reactions to further expand the catalog of accessible heterocyclic structures derived from the this compound core.
Table 3: Heterocyclic Systems Derived from 2-Imino-N-phenyl-2H-chromene-3-carboxamide
| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Cyclocondensation | Chromeno[2,3-d]pyrimidines | scirp.org |
| Chromeno[2,3-d]pyrimidin-4-one derivative | Reaction with hydrazines/dicarbonyls | Pyrazoles, Tetrazoles | scirp.orgscirp.org |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Cycloaddition | Azetidin-2-ones (β-Lactams) | scirp.orgscirp.org |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Cycloaddition | Thiazolidin-4-ones | scirp.orgscirp.org |
| 2-Imino-2H-chromene-3-carboxamides | Rearrangement in basic solvent | 2-Oxo-2H-chromene-3-carbonitriles | scispace.com |
Expanding the Theoretical Framework for Chromene Chemistry
Computational chemistry provides indispensable tools for deepening our understanding of the fundamental principles governing the behavior of chromene derivatives. nih.gov The application of theoretical models allows researchers to predict properties, elucidate reaction mechanisms, and rationally design new molecules with targeted functions, thus expanding the theoretical framework of chromene chemistry. bohrium.com
Density Functional Theory (DFT) is a cornerstone of these computational investigations. bohrium.comacs.org DFT calculations are widely used to:
Optimize Molecular Geometries: To predict the most stable three-dimensional structure of this compound and its derivatives. bohrium.com
Analyze Electronic Structure: To study the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity and electronic transitions. rsc.org
Predict Spectroscopic Properties: To calculate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to confirm structures. rsc.orgbohrium.com
Evaluate Reactivity: Through the calculation of global reactivity descriptors and the mapping of molecular electrostatic potential (MEP), which identifies sites susceptible to nucleophilic or electrophilic attack. rsc.org
Beyond DFT, other computational techniques are also valuable. Time-dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra, which is essential for designing photoactive materials. rsc.orgrsc.org Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular interactions, such as hydrogen bonding and charge delocalization. bohrium.com Furthermore, quantum chemical methods are being used to understand complex phenomena like the formation of concomitant polymorphs by evaluating the energetics of different intermolecular interaction patterns. acs.org
The future of theoretical chromene chemistry will involve the use of increasingly sophisticated models and machine learning algorithms to screen large virtual libraries of compounds, accelerating the discovery of new molecules with desirable properties for medicine and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-phenyl-2H-chromene-3-carboxamide derivatives, and how are reaction conditions optimized?
- Answer : Synthesis typically involves coupling reactions between substituted chromene-3-carboxylic acids and aniline derivatives. For example, potassium carbonate in dry DMF is used as a base to deprotonate the carboxylic acid, followed by nucleophilic substitution with an aryl halide or coupling reagent . Reaction optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (room temperature to 80°C), and purification via flash column chromatography or recrystallization from acetone .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~165–175 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- UV-Vis Spectroscopy : Identifies π→π* transitions in the chromene core (λmax ~250–350 nm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : The compound’s coumarin-like structure enables exploration of anti-cancer (via kinase inhibition), anti-microbial (disrupting bacterial membranes), and anti-inflammatory (COX-2 modulation) activities. Derivatives are often screened in vitro using cell viability assays (e.g., MTT) and enzyme inhibition studies .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound, and what tools analyze these interactions?
- Answer : Hydrogen bonds (e.g., N–H···O=C) stabilize crystal lattices, affecting solubility and stability. Graph-set analysis (e.g., Etter’s formalism) categorizes motifs like chains (C(6)) or rings (R2²(8)). Software such as Mercury visualizes interactions, while SHELXL refines hydrogen-bond parameters during X-ray structure determination .
Q. How can researchers resolve contradictions in biological activity data between this compound analogs?
- Answer : Systematic approaches include:
- Structural-Activity Relationship (SAR) Analysis : Correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
- Experimental Replication : Validating assays under standardized conditions (e.g., pH, cell lines) .
- Meta-Analysis : Aggregating data from multiple studies to identify outliers or confounding variables .
Q. What computational strategies predict the reactivity and pharmacological properties of this compound derivatives?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screens binding affinities to targets (e.g., EGFR kinase) using AutoDock or Schrödinger .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, toxicity, and metabolic stability .
Methodological Considerations
- Crystallographic Refinement : For high-resolution data, anisotropic displacement parameters in SHELXL improve accuracy. Twinning or disorder requires specialized refinement protocols .
- Synthetic Yield Optimization : DoE (Design of Experiments) evaluates variables (e.g., reagent ratios, temperature) to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
